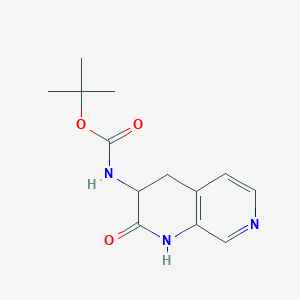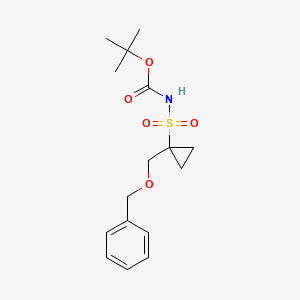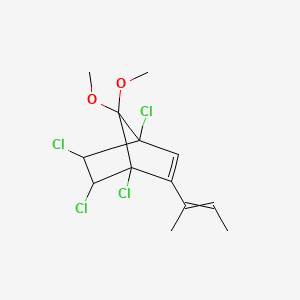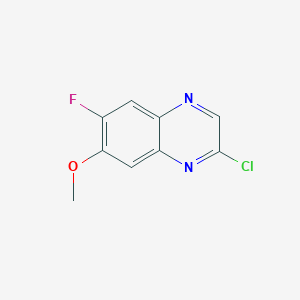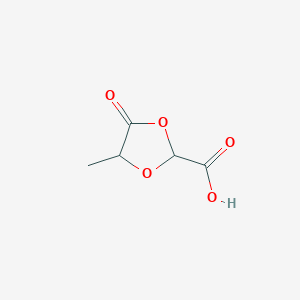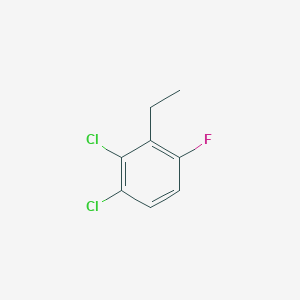![molecular formula C17H26N2O3 B13940548 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an N-hydroxycarbamimidoyl group, a propionic acid moiety, and a tert-butyl ester group. These functional groups contribute to its reactivity and potential utility in synthetic chemistry and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the N-hydroxycarbamimidoyl group: This can be achieved through the reaction of a suitable amine with hydroxylamine under acidic conditions.
Introduction of the propionic acid moiety: This step involves the coupling of the N-hydroxycarbamimidoyl intermediate with a propionic acid derivative, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The N-hydroxycarbamimidoyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the N-hydroxycarbamimidoyl group can yield the corresponding amine.
Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Free carboxylic acid.
Wissenschaftliche Forschungsanwendungen
3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester has several applications in scientific research:
Biology: The compound’s unique functional groups make it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methylphenyl]propionic acid tert-butyl ester involves its interaction with specific molecular targets. The N-hydroxycarbamimidoyl group can act as a ligand for metal ions, facilitating catalytic reactions. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets such as enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids: These compounds share the N-hydroxycarbamimidoyl group and have similar reactivity and applications.
tert-Butyl esters of other carboxylic acids: These compounds share the ester functional group and are used in similar synthetic applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its utility as a building block in complex molecule synthesis make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C17H26N2O3 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
tert-butyl 3-[2-ethyl-4-(N'-hydroxycarbamimidoyl)-6-methylphenyl]propanoate |
InChI |
InChI=1S/C17H26N2O3/c1-6-12-10-13(16(18)19-21)9-11(2)14(12)7-8-15(20)22-17(3,4)5/h9-10,21H,6-8H2,1-5H3,(H2,18,19) |
InChI-Schlüssel |
XRKMEAGBLSAHAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)C(=NO)N)C)CCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


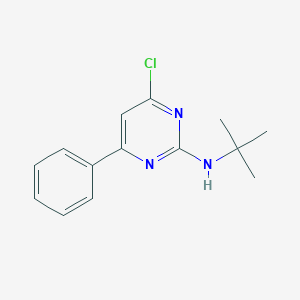
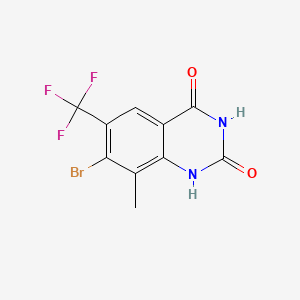
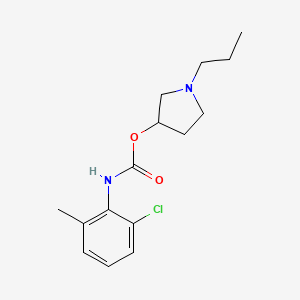
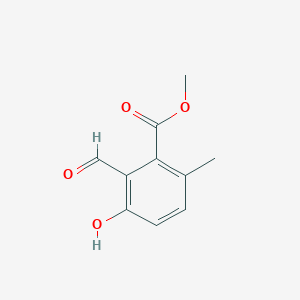
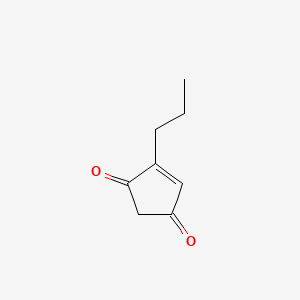
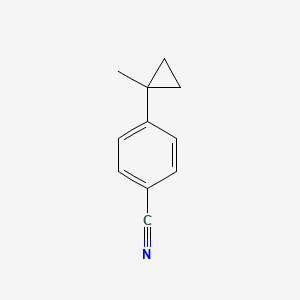
![4-[2-(3,5-Dimethyl-pyrazol-1-yl)-6-methyl-pyrimidin-4-yl]-morpholine](/img/structure/B13940520.png)
